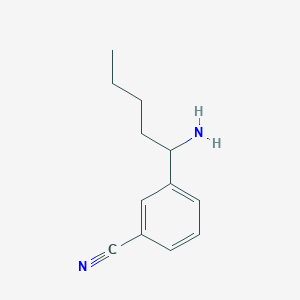

3-(1-Aminopentyl)benzonitrile

Description

Contextualization within Substituted Benzonitrile (B105546) Frameworks

Substituted benzonitriles are a class of organic compounds characterized by a benzene (B151609) ring attached to a cyano (-C≡N) group, with additional functional groups modifying the ring. ontosight.ai The nitrile group is a significant pharmacophore, a molecular feature responsible for a drug's pharmacological activity. nih.gov Its strong electron-withdrawing nature can alter the electronic properties of the benzene ring, influencing how the molecule interacts with biological targets. nih.gov This functional group is often considered a bioisostere of carbonyl, hydroxyl, and halogen groups, capable of acting as a hydrogen bond acceptor. nih.gov

The versatility of the benzonitrile scaffold has made it a cornerstone in drug discovery and development. nih.govgoogle.com These compounds are integral to the synthesis of a wide array of pharmaceuticals, agrochemicals, and dyes. google.comnih.gov Their importance also stems from the chemical reactivity of the nitrile group, which can be transformed into other functional groups like amines, amides, and carboxylic acids, providing a gateway to a diverse range of complex molecules. nih.gov Numerous FDA-approved drugs incorporate the benzonitrile moiety, highlighting its significance in medicinal chemistry. nih.gov

Table 1: Examples of Substituted Benzonitrile Derivatives in Various Applications

| Compound Class/Example | Key Structural Features | Primary Application/Significance | Reference |

|---|---|---|---|

| Aromatase Inhibitors (e.g., Letrozole, Anastrozole) | Benzonitrile ring mimicking a component of the natural substrate. | Treatment of estrogen-dependent breast cancer. | nih.gov |

| Androgen Receptor Antagonists (e.g., Bicalutamide) | Electron-poor aromatic ring with a cyano substitution. | Treatment of prostate cancer. | nih.gov |

| Selective Serotonin Reuptake Inhibitors (SSRIs) (e.g., Citalopram) | Phenyl-substituted nitrile interacting with transporter proteins. | Treatment of mood disorders and depression. | nih.gov |

| Benzonitrile Herbicides (e.g., Bromoxynil, Ioxynil) | Substituted benzonitrile core. | Used in agriculture to control weeds. | nih.gov |

| QPCTL Inhibitors | Benzonitrile-based structure. | Potential antitumor efficacy in cancer therapy. | nih.gov |

Current Status and Academic Significance of 3-(1-Aminopentyl)benzonitrile Research

Despite the broad importance of the substituted benzonitrile framework, a thorough review of publicly accessible scientific literature and chemical databases reveals a notable scarcity of specific research focused on this compound. The compound is structurally similar to other aminobenzonitriles, such as 3-Aminobenzonitrile (B145674), which is used as a reagent in the synthesis of various heterocyclic compounds. chemicalbook.com Another similar, though smaller, compound is (R)-3-(1-aminoethyl)benzonitrile, for which chemical properties and patent information are available. nih.gov

However, detailed experimental studies, characterization data, or explorations of the biological activity specifically for the this compound structure are not prominently featured in current academic or patent literature. This indicates that the compound may be a novel research chemical, a synthetic intermediate that has not been extensively studied in its own right, or its research may be confined to proprietary, unpublished work.

The lack of published data presents a clear gap in the scientific record. The academic significance of this compound remains largely potential rather than realized. Its structure, featuring a chiral center at the aminopentyl group and the versatile benzonitrile moiety, suggests it could be a candidate for screening in various biological assays, particularly in areas where similar aminobenzonitrile derivatives have shown activity. The primary information available is predictive, based on the known properties of its constituent functional groups.

Table 2: Predicted Physicochemical Properties of Benzonitrile Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Reference |

|---|---|---|---|---|

| Benzonitrile | C₇H₅N | 103.12 | 100-47-0 | chemeo.com |

| 3-Aminobenzonitrile | C₇H₆N₂ | 118.14 | 2237-30-1 | |

| (R)-3-(1-Aminoethyl)benzonitrile | C₉H₁₀N₂ | 146.19 | 127852-31-7 | nih.gov |

| This compound (Predicted) | C₁₂H₁₆N₂ | 188.27 | Not Available | N/A |

Challenges and Future Directions in the Study of Aminobenzonitrile Derivatives

The synthesis and functionalization of aminobenzonitrile derivatives, while crucial, present several challenges that continue to drive research in organic chemistry. A primary hurdle is the development of efficient and environmentally benign synthetic methods. Traditional methods for introducing the cyano group can require harsh conditions or toxic reagents, such as metal cyanides. mdpi.com Modern research focuses on milder, catalytic approaches, for instance, using palladium or nickel catalysts to facilitate cyanation under less stringent conditions. mdpi.comnih.gov Another challenge lies in the functionalization of the benzonitrile ring, where controlling the position of new substituents (regioselectivity) can be difficult. nih.govacs.org

Future research in this area is poised to advance in several exciting directions. The development of "green" synthesis routes that minimize waste and avoid hazardous materials is a major goal. researchgate.netrsc.org This includes one-pot reactions that reduce steps, energy consumption, and solvent waste. researchgate.net There is also a continuous effort to expand the substrate scope of existing synthetic methods to create a wider diversity of aminobenzonitrile derivatives for screening in drug discovery programs. nih.govtandfonline.com Furthermore, the integration of computational modeling and in silico analysis is becoming increasingly important to predict the properties and biological activities of new derivatives, guiding synthetic efforts toward the most promising candidates. nih.gov The unique electronic and steric properties of the aminobenzonitrile scaffold will likely ensure its continued exploration for novel therapeutic agents and functional materials. nih.govrsc.org

Table 3: Challenges and Future Directions in Aminobenzonitrile Research

| Area | Key Challenges | Future Research Directions | Reference |

|---|---|---|---|

| Synthesis | Use of toxic reagents (e.g., metal cyanides), harsh reaction conditions, and limited functional group tolerance. | Development of milder, catalytic cyanation methods (e.g., using Ni, Pd); exploration of non-toxic cyanide sources. | mdpi.com |

| Efficiency | Multiple reaction steps, long reaction times, and difficult purification processes. | Designing one-pot synthesis strategies; utilizing flow chemistry for better control and scalability. | nih.govresearchgate.net |

| Environmental Impact | Generation of hazardous waste and use of corrosive reagents. | Focus on "green chemistry" principles, including the use of recyclable catalysts and eco-friendly solvents. | rsc.org |

| Functionalization | Controlling regioselectivity during the addition of new functional groups; chemical inertness of certain positions on the ring. | Employing directing groups to guide C-H bond functionalization; discovering novel reactions for post-synthesis modification. | nih.govnih.govacs.org |

| Application | Understanding the precise mechanism of action for biologically active derivatives. | Integrating computational studies for target identification and binding mode analysis; expanding screening to new disease areas. | nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C12H16N2 |

|---|---|

Molecular Weight |

188.27 g/mol |

IUPAC Name |

3-(1-aminopentyl)benzonitrile |

InChI |

InChI=1S/C12H16N2/c1-2-3-7-12(14)11-6-4-5-10(8-11)9-13/h4-6,8,12H,2-3,7,14H2,1H3 |

InChI Key |

INWJZQVNSMJWHA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C1=CC=CC(=C1)C#N)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 1 Aminopentyl Benzonitrile

Established Synthetic Pathways for Aminobenzonitrile Scaffolds

The construction of the aminobenzonitrile framework can be achieved through several classical and modern synthetic transformations. These methods typically involve the introduction of either the cyano or the amino group onto a pre-existing benzene (B151609) ring.

Cyanation of Haloaniline Precursors

The direct conversion of haloanilines to aminobenzonitriles is a common strategy. This transformation can be accomplished using various cyanation methods, each with its own advantages and limitations.

The Sandmeyer reaction represents a traditional approach, where a primary aromatic amine is diazotized with nitrous acid, followed by treatment with a copper(I) cyanide salt to introduce the nitrile group.

A more direct approach is the Rosenmund-von Braun reaction , which involves the cyanation of an aryl halide with stoichiometric copper(I) cyanide at elevated temperatures. Modern variations of this reaction have been developed that are catalytic in copper.

Palladium-catalyzed cyanation has emerged as a powerful and versatile method for the synthesis of aryl nitriles from aryl halides. acs.orgnih.gov These reactions often employ palladium catalysts in combination with a cyanide source such as zinc cyanide or potassium ferricyanide. acs.org The use of specific ligands can enhance the efficiency and functional group tolerance of these transformations.

Copper-catalyzed cyanation reactions also provide an effective means to introduce the nitrile group onto an aromatic ring. These methods can utilize various copper catalysts and cyanide sources, sometimes in domino reactions involving a halide exchange. beilstein-journals.org

| Cyanation Method | Typical Reagents | Key Features |

| Sandmeyer Reaction | 1. NaNO₂, HCl2. CuCN | Traditional method, proceeds via a diazonium salt intermediate. |

| Rosenmund-von Braun | CuCN (stoichiometric or catalytic) | High temperatures often required; catalytic versions are more desirable. |

| Palladium-Catalyzed | Pd catalyst (e.g., Pd(OAc)₂), ligand, cyanide source (e.g., Zn(CN)₂) | Mild reaction conditions, high functional group tolerance. acs.org |

| Copper-Catalyzed | Cu catalyst (e.g., CuI), ligand, cyanide source (e.g., NaCN) | Can proceed via domino halogen exchange-cyanation. beilstein-journals.org |

Amination of Halobenzonitrile Intermediates

An alternative strategy involves the introduction of the amino group onto a pre-existing halobenzonitrile. This is typically achieved through nucleophilic aromatic substitution (SNAr) . In this reaction, a halo-substituted benzonitrile (B105546) is treated with an amine nucleophile. The reaction is facilitated by the presence of electron-withdrawing groups (such as the nitrile group itself) on the aromatic ring, which activate it towards nucleophilic attack. nih.govchemijournal.com The reaction can often be promoted by heat or the use of a strong base. elsevierpure.com

Reduction of Nitrobenzonitrile Analogues

The reduction of a nitro group to an amine provides another reliable route to aminobenzonitriles. A variety of reducing agents and conditions can be employed for this transformation.

Catalytic hydrogenation is a widely used method, often employing catalysts such as palladium on carbon (Pd/C) or Raney nickel. acs.orgsigmaaldrich.com The choice of catalyst can be crucial to avoid the reduction of other functional groups present in the molecule. For instance, Raney nickel is often preferred when the substrate contains halogen substituents that could be removed by Pd/C. sigmaaldrich.com

Metal hydrides , such as lithium aluminum hydride (LiAlH₄), can also be used to reduce nitro groups. However, with aromatic nitro compounds, these reagents can sometimes lead to the formation of azo compounds as byproducts. sigmaaldrich.comCurrent time information in Bangalore, IN. Other reducing systems, such as iron in acetic acid or tin(II) chloride, offer milder conditions and can be more selective for the nitro group reduction in the presence of other reducible functionalities. sigmaaldrich.com

| Reduction Method | Reagent(s) | Characteristics |

| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni | Efficient and clean, but can reduce other functional groups. acs.orgsigmaaldrich.com |

| Metal Hydrides | LiAlH₄ | Powerful reducing agent, but may lead to side products with aromatic nitro compounds. sigmaaldrich.comCurrent time information in Bangalore, IN. |

| Metal/Acid Systems | Fe/AcOH or SnCl₂ | Milder conditions, good for substrates with other reducible groups. sigmaaldrich.com |

| Sulfide Reagents | Na₂S or (NH₄)₂S | Can offer selectivity in the presence of multiple nitro groups. sigmaaldrich.com |

Dehydration of Aminobenzamide Derivatives

The direct dehydration of an aminobenzamide can yield the corresponding aminobenzonitrile. This transformation requires a dehydrating agent to convert the primary amide functionality into a nitrile. Various reagents have been reported for this purpose, including phosphorus pentoxide, phosphorus oxychloride, and thionyl chloride. A study has shown that phenylphosphonic dichloride in pyridine (B92270) can be an effective reagent for the dehydration of 2-aminobenzamide. acs.orgsioc-journal.cnnih.gov

Development of Novel and Stereoselective Synthetic Routes to 3-(1-Aminopentyl)benzonitrile

The synthesis of the specific target molecule, this compound, presents the additional challenge of controlling the stereochemistry at the chiral center of the 1-aminopentyl group. The development of stereoselective methods is crucial for accessing enantiomerically pure forms of this compound, which is often a requirement for pharmaceutical applications.

Chiral Synthesis Approaches for the 1-Aminopentyl Moiety

While specific synthetic routes to this compound are not extensively documented in the literature, general methods for the asymmetric synthesis of chiral benzylic amines can be applied. These approaches focus on establishing the stereocenter of the 1-aminopentyl group with high enantiomeric purity.

One common strategy is the asymmetric addition of organometallic reagents to imines . This involves the reaction of an organometallic reagent (e.g., an organolithium or Grignard reagent) with an imine derived from 3-cyanobenzaldehyde. The stereoselectivity can be induced by a chiral ligand associated with the organometallic reagent or by a chiral auxiliary attached to the imine. acs.orgacs.org

The use of chiral auxiliaries is a well-established method for asymmetric synthesis. nih.gov A chiral auxiliary can be temporarily attached to the amine or the imine precursor to direct the stereochemical outcome of a subsequent reaction, such as alkylation. After the desired stereocenter is created, the auxiliary is removed to yield the chiral amine. For instance, camphor-derived auxiliaries have been used in the synthesis of (R)-α-substituted benzylamines. nih.gov

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amines. researchgate.netmdpi.com Enzymes such as transaminases can be used to asymmetrically aminate a corresponding ketone precursor (3-pentanoylbenzonitrile). Alternatively, enzymatic resolution can be employed to separate a racemic mixture of this compound, where an enzyme selectively acylates one enantiomer, allowing for the separation of the two.

| Chiral Synthesis Approach | Description | Key Considerations |

| Asymmetric Addition to Imines | An organometallic reagent adds to an imine in the presence of a chiral ligand or with a chiral auxiliary on the imine. acs.orgacs.org | The design of the chiral ligand/auxiliary is critical for high enantioselectivity. |

| Chiral Auxiliary-Mediated Synthesis | A chiral auxiliary is temporarily incorporated to direct a stereoselective transformation and is subsequently removed. nih.govnih.gov | The auxiliary must be easily attached and removed in high yield. |

| Biocatalysis | Enzymes (e.g., transaminases, lipases) are used for asymmetric amination or kinetic resolution. researchgate.netmdpi.com | Requires screening for suitable enzymes and optimization of reaction conditions. |

Catalytic Strategies in Carbon-Nitrogen Bond Formation

The primary synthetic route to this compound involves the formation of a carbon-nitrogen bond. A prominent catalytic strategy for creating the aminopentyl substituent on the benzonitrile core is reductive amination. This process typically starts with a ketone, such as 3-acetylbenzonitrile, which reacts with an amine source in the presence of a reducing agent and a catalyst.

Catalytic reductive amination can be performed using hydrogen gas with a metal catalyst or through transfer hydrogenation. In the case of transfer hydrogenation for ketones, ammonium (B1175870) formate (B1220265) can serve as both the nitrogen and hydrogen source, often catalyzed by iridium complexes. For the synthesis of primary amines from ketones, various catalytic systems are employed, including those based on cobalt, which have shown high efficiency and selectivity. For instance, cobalt nanoparticles have been used for the reductive amination of diverse ketones into primary amines with high yields. researchgate.net Another approach involves the use of titanium(IV) isopropoxide with ammonia (B1221849), followed by reduction with sodium borohydride (B1222165), which provides a chemoselective method for producing primary amines from ketones.

A plausible catalytic synthesis for this compound would involve the reaction of 3-valerylbenzonitrile with ammonia over a heterogeneous catalyst like Raney Nickel or a noble metal catalyst such as palladium or rhodium, under a hydrogen atmosphere. The reaction pathway proceeds through the formation of an imine intermediate which is subsequently hydrogenated to the final primary amine.

Table 1: Representative Catalytic Systems for Reductive Amination

| Ketone Substrate | Amine Source | Catalyst System | Reducing Agent | Product | Yield (%) |

|---|---|---|---|---|---|

| Acetophenone | NH3/H2 | Co-Ph@SiO2(900) | H2 | 1-Phenylethanamine | >99 |

| Various Ketones | Ammonia | Titanium(IV) isopropoxide | Sodium borohydride | Primary Amines | Good to Excellent |

| Ketones | Ammonium formate | Cp*Ir complexes | (Transfer Hydrogenation) | Primary Amines | High |

Exploration of Environmentally Benign Synthesis Protocols

In line with the principles of green chemistry, efforts are focused on developing more sustainable methods for amine synthesis. savemyexams.com These protocols aim to minimize waste, avoid hazardous reagents, and utilize renewable resources and energy-efficient conditions. researchgate.net

For the synthesis of compounds like this compound, green approaches could include:

Catalytic Hydrogenation in Green Solvents: Replacing volatile organic solvents with water or supercritical fluids in the reductive amination process.

Biocatalysis: Employing enzymes such as transaminases or imine reductases, which operate under mild aqueous conditions with high stereoselectivity, to convert the corresponding ketone to the amine.

One-Pot Syntheses: Developing tandem reactions where a starting material is converted to the final product in a single reactor, reducing separation steps and solvent usage. For example, a one-pot synthesis of benzonitriles from benzaldehydes has been developed using a recyclable ionic liquid that acts as a co-solvent and catalyst. researchgate.netrsc.org While this applies to the nitrile group, similar principles can be applied to the amine synthesis part.

Use of Non-Noble Metal Catalysts: Developing catalysts based on abundant and less toxic metals like iron and cobalt to replace precious metals like palladium and rhodium. researchgate.netwikipedia.org Simple cobalt nanoparticle-catalyzed reductive amination has been shown to be highly effective for a wide range of primary amines. researchgate.net

A green synthesis protocol for this compound could involve the reductive amination of 3-valerylbenzonitrile using aqueous ammonia and a recyclable, non-noble metal catalyst under mild temperature and pressure conditions.

Chemical Reactivity and Derivatization Studies of this compound

The chemical nature of this compound is dictated by the interplay of its three key structural components: the aromatic ring, the primary amine, and the nitrile group.

Electrophilic and Nucleophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS): The benzene ring in this compound is subject to electrophilic attack. The directing effects of the two substituents must be considered. The aminopentyl group is an alkyl group, which is weakly activating and an ortho, para-director. Conversely, the nitrile group (-CN) is a strongly deactivating, meta-directing group due to its electron-withdrawing nature.

When these two groups are in a meta position to each other, their directing effects converge. The aminopentyl group directs incoming electrophiles to its ortho (C2, C6) and para (C4) positions. The nitrile group directs to its meta positions (C5, which is equivalent to the aminopentyl's ortho position, and the carbon bearing the aminopentyl group). Therefore, electrophilic substitution is expected to occur primarily at the positions ortho and para to the activating aminopentyl group (C2, C4, C6), with the C4 and C6 positions being the most likely due to reduced steric hindrance. However, the deactivating nature of the nitrile group will make the ring less reactive than toluene. libretexts.org It is important to note that Friedel-Crafts reactions are often unsuccessful on rings containing strongly deactivating groups like nitriles or on rings with amine substituents, as the amine can react with the Lewis acid catalyst. libretexts.org

Table 2: Predicted Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Major Product(s) |

|---|---|---|

| Nitration | HNO3, H2SO4 | 3-(1-Aminopentyl)-4-nitrobenzonitrile & 3-(1-Aminopentyl)-6-nitrobenzonitrile |

| Bromination | Br2, FeBr3 | 3-(1-Aminopentyl)-4-bromobenzonitrile & 3-(1-Aminopentyl)-6-bromobenzonitrile |

| Sulfonation | SO3, H2SO4 | 4-(Aminopentyl)-2-cyanobenzenesulfonic acid & 2-(Aminopentyl)-4-cyanobenzenesulfonic acid |

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution is generally difficult on an unsubstituted benzene ring. However, it is facilitated by the presence of strong electron-withdrawing groups. ontosight.ai The nitrile group in this compound is a potent electron-withdrawing group, but for a classic SNAr reaction to occur, a good leaving group (like a halogen) must be present on the ring, typically in the ortho or para position relative to the withdrawing group. Since the parent compound lacks a suitable leaving group, it is unlikely to undergo SNAr reactions directly. Derivatization via electrophilic halogenation could install a leaving group, making subsequent SNAr reactions possible.

Oxidation and Reduction Chemistry of Amine and Nitrile Functional Groups

Oxidation: The primary amine of this compound can be oxidized. Strong oxidizing agents would likely affect other parts of the molecule, but selective oxidation to an imine or even back to the ketone (3-valerylbenzonitrile) is possible under controlled conditions. Catalytic systems, such as those using copper catalysts with molecular oxygen as the oxidant, have been developed for the oxidative dehydrogenation of primary amines to nitriles. researchgate.net In the context of this compound, this would lead to a dinitrile compound.

Reduction: Both the nitrile and the benzene ring can be reduced. Catalytic hydrogenation with catalysts like Raney nickel or rhodium under harsh conditions (high pressure and temperature) can reduce the nitrile group to a primary amine (yielding 3-(1-aminopentyl)benzylamine) and can also hydrogenate the aromatic ring to a cyclohexane (B81311) ring.

More selective reduction of the nitrile group can be achieved using specific reagents. Diisopropylaminoborane in the presence of catalytic lithium borohydride is known to reduce a variety of aromatic nitriles to their corresponding primary amines. nih.gov This method could selectively reduce the nitrile in this compound to an aminomethyl group, yielding 3-(1-aminopentyl)benzylamine, without affecting the benzene ring.

Table 3: Potential Oxidation and Reduction Products

| Reaction Type | Reagent/Catalyst | Functional Group Targeted | Product |

|---|---|---|---|

| Oxidation | Cu catalyst, O2 | Primary Amine | 3-(1-Cyanopentyl)benzonitrile |

| Reduction | Raney Ni, high P/T H2 | Nitrile and Benzene Ring | 3-(1-Aminopentyl)cyclohexylmethanamine |

| Selective Reduction | BH2N(iPr)2 / cat. LiBH4 | Nitrile | 3-(1-Aminopentyl)benzylamine |

Cycloaddition Reactions Involving the Nitrile Moiety

The nitrile group can participate as a dipolarophile in [3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions. wikipedia.org In these reactions, a 1,3-dipole, such as a nitrile oxide or an azide (B81097), reacts with the carbon-nitrogen triple bond to form a five-membered heterocyclic ring.

For example, reacting this compound with an azide (e.g., sodium azide with a Lewis acid) could yield a tetrazole derivative. Similarly, reaction with a nitrile oxide (generated in situ from an oxime) could produce a 1,2,4-oxadiazole. These reactions are powerful tools for synthesizing highly functionalized heterocyclic compounds. The kinetics and regioselectivity of such cycloadditions are influenced by solvent polarity and the electronic nature of the substituents on both the dipole and the dipolarophile. rsc.orgmdpi.com

Rearrangement Reactions yielding Benzonitrile Derivatives

While the core structure of this compound is generally stable, rearrangement reactions are more relevant in the context of its synthesis or the synthesis of its precursors. For instance, the Beckmann rearrangement is a classic reaction that converts an oxime into an amide or a nitrile. If 3-valerylbenzonitrile were converted to its oxime, treatment with acid could potentially lead to a rearrangement, though this is more commonly used to generate amides.

Another relevant transformation is the Hofmann or Curtius rearrangement, which converts amides or acyl azides, respectively, into primary amines with the loss of one carbon atom. While not a rearrangement of the target molecule itself, these reactions could be employed in alternative synthetic routes. For example, a homologated carboxylic acid derivative of 3-cyanobenzoic acid could be converted to the aminopentyl side chain via one of these rearrangement reactions.

Advanced Spectroscopic Characterization and Analytical Methodologies for 3 1 Aminopentyl Benzonitrile

Comprehensive Molecular Structure Elucidation

Molecular structure elucidation is a systematic process that integrates data from various spectroscopic methods to confirm the identity and structure of a compound. For 3-(1-Aminopentyl)benzonitrile, this involves confirming the presence and connectivity of the benzonitrile (B105546) core, the aminopentyl side chain, and their specific substitution pattern on the benzene (B151609) ring.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its distinct structural features.

The nitrile group (C≡N) stretch is anticipated to produce a sharp, intense peak in the range of 2220-2260 cm⁻¹. spectroscopyonline.com The primary amine (NH₂) group will likely show two medium-intensity bands between 3300 and 3500 cm⁻¹ for the symmetric and asymmetric N-H stretching vibrations, along with a bending vibration around 1590-1650 cm⁻¹. The spectrum would also feature C-H stretching vibrations: aromatic C-H stretches appearing just above 3000 cm⁻¹ and aliphatic C-H stretches from the pentyl group appearing just below 3000 cm⁻¹. orientjchem.org Aromatic C=C ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region. orientjchem.org

Predicted FTIR Spectral Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| N-H Asymmetric Stretch | ~3400 | Medium |

| N-H Symmetric Stretch | ~3300 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| Nitrile (C≡N) Stretch | 2220 - 2260 | Strong, Sharp |

| N-H Bend (Scissoring) | 1590 - 1650 | Medium to Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium |

FT-Raman spectroscopy is complementary to FTIR, providing information on molecular vibrations based on the inelastic scattering of monochromatic laser light. Vibrations that are weak or absent in FTIR may be strong in Raman, particularly those involving symmetric bonds and non-polar functional groups.

For this compound, the symmetric C≡N stretch around 2220-2260 cm⁻¹ is expected to be a very prominent peak in the FT-Raman spectrum. orientjchem.orgresearchgate.net The aromatic ring vibrations, especially the symmetric "ring breathing" mode (around 1000 cm⁻¹), should also be strong and easily identifiable. While N-H and O-H stretches are typically weak in Raman spectra, the various C-H and C-C stretching and bending modes of the alkyl chain and aromatic ring will contribute to a detailed spectral fingerprint. americanpharmaceuticalreview.com

Predicted FT-Raman Spectral Data for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Strong |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| Nitrile (C≡N) Stretch | 2220 - 2260 | Very Strong |

| Aromatic Ring Breathing | ~1000 | Strong |

| Aromatic C=C Stretch | 1580 - 1610 | Strong |

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the aromatic region would likely show complex multiplets between 7.0 and 7.8 ppm, characteristic of a 1,3-disubstituted benzene ring. The proton on the carbon bearing the amine group (the methine proton) would appear as a triplet downfield, likely between 3.5 and 4.5 ppm. The protons of the pentyl chain would produce a series of multiplets in the aliphatic region (0.8-2.0 ppm), with the terminal methyl group appearing as a triplet around 0.9 ppm. The two amine protons (NH₂) would likely appear as a broad singlet, the chemical shift of which can vary depending on solvent and concentration. researchgate.net

Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic (Ar-H) | 7.0 - 7.8 | Multiplet (m) |

| Methine (CH-NH₂) | 3.5 - 4.5 | Triplet (t) |

| Amine (NH₂) | 1.5 - 3.0 | Broad Singlet (br s) |

| Methylene (CH₂) | 1.2 - 1.8 | Multiplets (m) |

| Methyl (CH₃) | ~0.9 | Triplet (t) |

¹³C NMR Spectroscopy The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and their electronic environment. The nitrile carbon (C≡N) is expected to have a chemical shift in the range of 118-125 ppm. chemicalbook.com The aromatic carbons would appear between 110 and 150 ppm, with the carbon attached to the nitrile group (ipso-carbon) and the carbon attached to the aminopentyl group being distinct from the others. The carbons of the pentyl chain would resonate in the upfield region, typically between 10 and 60 ppm.

Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Aromatic (Ar-C) | 115 - 150 |

| Nitrile (C≡N) | 118 - 125 |

| Aromatic (ipso-C-CN) | ~112 |

| Methine (C-NH₂) | 50 - 60 |

| Aliphatic (CH₂, CH₃) | 10 - 40 |

High-Resolution Mass Spectrometry (HRMS) is essential for unequivocally determining the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy (typically to within 5 ppm). mdpi.com For this compound, with a molecular formula of C₁₂H₁₆N₂, the theoretical exact mass can be calculated. Using an ionization technique like electrospray ionization (ESI), the compound would likely be observed as its protonated molecule, [M+H]⁺. HRMS analysis would confirm the elemental composition as C₁₂H₁₇N₂⁺, distinguishing it from any other ions with the same nominal mass but a different elemental formula. rsc.orgalgimed.com

Predicted HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₂H₁₆N₂ |

| Nominal Mass | 188 |

| Monoisotopic Mass | 188.1313 |

| Predicted [M+H]⁺ Ion | 189.1386 |

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. elte.hu The absorption pattern is characteristic of the chromophores present in the molecule. The benzonitrile moiety in this compound is the primary chromophore. It is expected to exhibit strong absorptions corresponding to π → π* transitions of the aromatic system. mmmut.ac.in The presence of the amino group as a substituent on the ring may cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzonitrile. nist.govresearchgate.net Weaker n → π* transitions associated with the non-bonding electrons of the nitrogen atoms may also be observed.

Predicted UV-Vis Absorption Data for this compound (in Ethanol)

| Transition Type | Predicted λₘₐₓ (nm) | Molar Absorptivity (ε) |

| π → π | ~220 - 240 | High |

| π → π (Benzene-related) | ~270 - 290 | Moderate to Low |

| n → π* | >300 | Low |

Development and Validation of Analytical Techniques for this compound

The development of robust analytical methods is crucial for the quantification and quality control of chemical compounds. For this compound, High-Performance Liquid Chromatography (HPLC) would be the most common and effective technique.

A reverse-phase HPLC (RP-HPLC) method would likely be developed using a C18 column. sielc.com The mobile phase would typically consist of a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or phosphate) and an organic solvent such as acetonitrile (B52724) or methanol, run in either isocratic or gradient mode. helixchrom.com Detection would most effectively be achieved using a UV detector set to one of the compound's absorption maxima (e.g., ~230 nm). sielc.com For higher sensitivity and selectivity, especially in complex matrices, the HPLC system could be coupled to a mass spectrometer (LC-MS). env.go.jp

Method validation would be performed according to established guidelines (e.g., ICH), assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ) to ensure the method is reliable and suitable for its intended purpose.

Chromatographic Separation Methods (e.g., HPLC, GC)

Chromatographic techniques are fundamental for the separation and quantification of this compound from complex mixtures, such as reaction media or biological matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used methods.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds like this compound. The separation is typically achieved using a reversed-phase column, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. The retention of this compound is governed by its hydrophobic interactions with the stationary phase and its solubility in the mobile phase.

The primary amino group in the molecule allows for detection using various methods, including UV-Vis spectroscopy, as the benzene ring is a chromophore. For enhanced sensitivity and selectivity, especially at trace levels, mass spectrometry (LC-MS) is often coupled with HPLC. This allows for the precise determination of the molecular weight and fragmentation pattern of the compound, confirming its identity. The analysis of related compounds, such as aminobenzonitrile isomers, often employs mobile phases consisting of acetonitrile and water with additives like formic acid or phosphoric acid to ensure good peak shape and resolution. sielc.com For instance, the analysis of 3-aminobenzonitrile (B145674) in pharmaceutical ingredients has been demonstrated using UHPLC coupled with triple quadrupole mass spectrometry, highlighting the sensitivity of such methods for trace analysis. chromatographyonline.com

Table 1: Illustrative HPLC-MS/MS Parameters for Analysis of a Related Compound (3-Aminobenzonitrile)

| Parameter | Value |

|---|---|

| Column | Zorbax Eclipse Plus C18 RRHD (100 mm × 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.05% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 2 µL |

| Column Temperature | 40 °C |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Monitored Transition | m/z 119.1 → 92.0 |

This table is based on a method for a structurally related compound and serves as a representative example. chromatographyonline.com

Gas Chromatography (GC):

GC is a powerful technique for the separation and analysis of volatile compounds. For a compound like this compound, derivatization may be necessary to increase its volatility and thermal stability, particularly of the primary amine group. Common derivatization agents include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride).

The separation is typically performed on a capillary column with a nonpolar or medium-polarity stationary phase. A flame ionization detector (FID) can be used for general detection, while a nitrogen-phosphorus detector (NPD) would offer higher selectivity for this nitrogen-containing compound. For unambiguous identification and quantification, GC coupled with mass spectrometry (GC-MS) is the method of choice. The electron ionization (EI) mass spectrum of this compound would exhibit a characteristic fragmentation pattern, including the molecular ion peak and fragments corresponding to the loss of the pentyl chain and other moieties. The synthesis of p-aminobenzonitrile has been monitored using gas chromatography, demonstrating its utility in assessing product purity. google.com

Table 2: Representative GC Conditions for the Analysis of Aromatic Amines

| Parameter | Value |

|---|---|

| Column | Fused Silica Capillary Column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) |

| Stationary Phase | 5% Phenyl-methylpolysiloxane |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

This table provides typical parameters for the analysis of aromatic amines and serves as a general guideline.

Capillary Electrophoresis (CE) Techniques

Capillary electrophoresis offers a high-efficiency separation alternative to chromatography, particularly for charged species. Given the presence of a primary amino group, this compound can be readily protonated in an acidic buffer, making it suitable for analysis by capillary zone electrophoresis (CZE).

In CZE, a fused-silica capillary is filled with a background electrolyte (BGE), and a high voltage is applied across the capillary. The positively charged this compound will migrate towards the cathode at a velocity dependent on its charge-to-size ratio. The separation of various aromatic amines has been successfully demonstrated using CZE with different detection methods. nih.govnih.gov

Detection in CE can be achieved through UV-Vis absorbance. For enhanced sensitivity, coupling CE with mass spectrometry (CE-MS) is a powerful approach that provides both separation and structural identification. ital.sp.gov.br Amperometric detection at a carbon disk electrode is another sensitive technique that has been applied to the determination of aromatic amines in water samples. nih.gov The choice of BGE is critical for achieving optimal separation, with factors such as pH and concentration influencing the migration time and peak shape. nih.govital.sp.gov.br

Table 3: Exemplary Capillary Zone Electrophoresis Conditions for Aromatic Amine Analysis

| Parameter | Value |

|---|---|

| Capillary | Fused Silica (e.g., 67 cm total length, 50 µm i.d.) |

| Background Electrolyte | 0.1 M Formic Acid (pH 2.4) |

| Separation Voltage | 25 kV |

| Injection Mode | Hydrodynamic or Electrokinetic |

| Detection | Tandem Mass Spectrometry (MS/MS) or UV Absorbance |

This table is based on a method for the analysis of primary aromatic amines and serves as a representative example. nih.govital.sp.gov.br

Spectroelectrochemical Analysis for Reaction Intermediates

Spectroelectrochemistry is a powerful hyphenated technique that combines spectroscopy (typically UV-Vis, IR, or EPR) with electrochemistry. This method allows for the in-situ characterization of electrochemically generated species, such as radical ions and other reaction intermediates. For this compound, this technique can provide valuable insights into its redox behavior.

By applying a potential to a working electrode in a specially designed spectroelectrochemical cell containing a solution of the compound, changes in the absorption spectrum can be monitored as a function of the applied potential. This allows for the identification of transient species that may be formed during oxidation or reduction reactions. The study of benzonitrile derivatives using spectroelectrochemistry has provided information on the localization of redox processes and the properties of the resulting polymer films. researchgate.net

The electrochemical reduction of benzonitrile itself has been studied, indicating a complex process that can lead to the formation of various products. acs.org Spectroelectrochemical studies on related CN-substituted bipyridyl complexes have demonstrated the ability to characterize the electronic transitions of reduced species. reading.ac.uk Therefore, applying this technique to this compound could elucidate the nature of its radical cation and anion, providing information about the electron distribution and stability of these intermediates. The nitrile group and the aminopentyl-substituted benzene ring are both electroactive, and their interaction during redox processes can be probed using this method.

Computational and Theoretical Chemistry Investigations of 3 1 Aminopentyl Benzonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the electronic level. These methods allow for the determination of stable conformations, the distribution of electrons, and the identification of sites prone to chemical reactions.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For 3-(1-Aminopentyl)benzonitrile, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles. mdpi.com The geometry optimization process seeks the lowest energy conformation of the molecule, providing a foundational structure for all other computational analyses. The presence of the chiral center at the carbon atom attached to the amino group and the phenyl ring suggests the existence of enantiomers, and DFT can be used to analyze the energetic properties of each.

Table 1: Predicted Geometrical Parameters of this compound using DFT

| Parameter | Bond/Angle | Predicted Value |

| Bond Length (Å) | C-C (aromatic) | 1.39 - 1.40 |

| C-C (alkyl) | 1.52 - 1.54 | |

| C-N (nitrile) | 1.15 - 1.17 | |

| C-N (amine) | 1.46 - 1.48 | |

| Bond Angle (°) | C-C-C (aromatic) | 119 - 121 |

| C-C-N (nitrile) | 178 - 180 | |

| H-N-H (amine) | ~107 | |

| Dihedral Angle (°) | C(aromatic)-C(aromatic)-C(alpha)-N(amine) | Variable (due to rotation) |

Note: The values in this table are illustrative and based on typical values for similar functional groups as determined by DFT calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. nih.gov A smaller gap suggests that the molecule is more polarizable and reactive. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich aminopentyl group and the π-system of the benzene (B151609) ring. In contrast, the LUMO is anticipated to be distributed over the electron-withdrawing benzonitrile (B105546) moiety.

Table 2: Predicted Frontier Molecular Orbital Energies of this compound

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

Note: These energy values are hypothetical and serve to illustrate the expected electronic characteristics based on FMO theory.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the total electron density of a molecule, which helps in identifying the regions that are rich or deficient in electrons. nih.gov This is crucial for predicting how a molecule will interact with other charged species. In an MEP map, regions of negative electrostatic potential (typically colored red) indicate an excess of electrons and are likely sites for electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) signify a deficiency of electrons and are susceptible to nucleophilic attack. researchgate.net

For this compound, the MEP map would likely show a significant negative potential around the nitrogen atom of the nitrile group due to its high electronegativity and lone pair of electrons. The nitrogen atom of the amino group would also exhibit a region of negative potential. Positive potential would be expected around the hydrogen atoms of the amino group and the aliphatic chain. rsc.org

In this compound, significant stabilization energies would be expected from the delocalization of the lone pair of the amino nitrogen into the antibonding orbitals of the adjacent C-C and C-H bonds, as well as into the π* orbitals of the benzonitrile ring.

Table 3: Illustrative Second-Order Perturbation Theory Analysis of Fock Matrix for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (N-amine) | σ* (C-C) | 3.5 |

| LP (N-amine) | σ* (C-H) | 2.1 |

| π (C=C) | π* (C=C) | 18.0 |

| π (C=C) | π* (C≡N) | 5.2 |

Note: E(2) represents the stabilization energy due to electron delocalization. The values are illustrative and based on expected interactions in similar systems.

Intermolecular Interactions and Molecular Dynamics Simulations

While quantum chemical calculations focus on the properties of a single molecule, understanding how molecules interact with each other is crucial for predicting the properties of materials in the solid or liquid state.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. nih.gov The Hirshfeld surface is constructed around a molecule, and the distance from the surface to the nearest nucleus inside and outside the surface is used to create a 2D "fingerprint plot." This plot provides a summary of the types and relative significance of intermolecular contacts. nih.gov

For this compound, it is anticipated that the crystal packing would be dominated by a variety of intermolecular interactions. The fingerprint plots would likely reveal significant contributions from H···H contacts due to the presence of the pentyl chain. Additionally, C···H/H···C interactions arising from the packing of the aromatic rings and N···H/H···N contacts involving the amino and nitrile groups would be important. nih.gov

Table 4: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound

| Contact Type | Predicted Contribution (%) |

| H···H | 45 |

| C···H/H···C | 30 |

| N···H/H···N | 15 |

| Other | 10 |

Note: These percentages are hypothetical and represent a plausible distribution of intermolecular contacts for a molecule with this combination of functional groups.

Non-Covalent Interaction (NCI) Analysis for Weak Interactions

Non-Covalent Interaction (NCI) analysis is a computational method rooted in Density Functional Theory (DFT) that is instrumental in visualizing and understanding weak interactions within and between molecules. These interactions, such as hydrogen bonds, van der Waals forces, and steric clashes, are crucial in determining the three-dimensional structure, stability, and reactivity of a molecule. For this compound, NCI analysis can reveal subtle intramolecular forces that dictate the preferred conformation of the aminopentyl chain relative to the benzonitrile ring.

The analysis is based on the electron density (ρ) and its derivatives. Regions of weak interactions are identified by low electron density and a low reduced density gradient (s). The sign of the second eigenvalue (λ₂) of the electron density Hessian matrix distinguishes between stabilizing (attractive) and destabilizing (repulsive) interactions.

Key Findings from NCI Analysis:

Intramolecular Hydrogen Bonding: A significant weak interaction anticipated in this compound is an intramolecular hydrogen bond between the amine group (-NH₂) and the nitrile group (-C≡N). The NCI plot would likely show a green-colored isosurface between the hydrogen atom of the amine and the nitrogen atom of the nitrile, indicative of a stabilizing hydrogen bond. The strength of this interaction can be quantified by analyzing the electron density at the bond critical point.

Steric Repulsion: Due to the proximity of certain atoms, steric repulsion may occur. These destabilizing interactions would be visualized as red-colored isosurfaces in the NCI plot, particularly if the pentyl chain folds back over the aromatic ring in a sterically hindered manner.

Table 1: Predicted Non-Covalent Interactions in this compound

| Interaction Type | Interacting Groups | Predicted Electron Density (a.u.) at BCP | Predicted Nature of Interaction |

| Hydrogen Bond | -NH₂ --- N≡C- | 0.025 | Attractive, Stabilizing |

| Van der Waals | Pentyl Chain --- Phenyl Ring | 0.010 | Attractive, Weakly Stabilizing |

| Steric Repulsion | H (Pentyl) --- H (Phenyl) | 0.005 | Repulsive, Destabilizing |

Molecular Dynamics (MD) Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations provide a powerful tool to explore the conformational landscape of flexible molecules like this compound over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can map out the accessible conformations and their relative energies, providing a dynamic picture of the molecule's behavior. Such simulations have been effectively used to understand the structure and dynamics of related molecules like benzonitrile in the liquid phase. stanford.eduresearchgate.netchemrxiv.org

The simulation would typically be performed in a solvent box (e.g., water or a non-polar solvent) to mimic realistic conditions. The trajectory from the MD simulation can then be analyzed to identify the most stable conformers and the energy barriers between them.

Key Insights from MD Simulations:

Conformational Isomers: The rotation around the C-C and C-N bonds of the aminopentyl side chain allows for numerous conformational isomers. MD simulations can identify the most populated and, therefore, most stable conformers at a given temperature.

Flexibility and Dynamics: The flexibility of the pentyl chain can be quantified by calculating the root-mean-square fluctuation (RMSF) of each atom. This would likely show higher flexibility for the terminal methyl group and decreasing flexibility towards the chiral center attached to the ring.

Solvent Effects: The presence of a solvent can significantly influence the conformational preferences. For instance, in a polar solvent, conformations that expose the polar amine and nitrile groups to the solvent may be favored.

Table 2: Predicted Stable Conformers of this compound from MD Simulations

| Conformer | Dihedral Angle (N-Cα-Cβ-Cγ) | Relative Population (%) | Key Intramolecular Interactions |

| 1 (Global Minimum) | ~60° (gauche) | 45 | Intramolecular H-bond (-NH₂---N≡C) |

| 2 | ~180° (anti) | 35 | Extended chain, favorable solvent interactions |

| 3 | ~-60° (gauche) | 20 | Minor steric clash with phenyl ring |

Prediction of Spectroscopic and Optical Properties

Computational methods are invaluable for predicting and interpreting the spectroscopic and optical properties of molecules. For this compound, these predictions can guide experimental studies and provide a deeper understanding of its electronic structure and behavior in the presence of electromagnetic fields.

Theoretical Vibrational Analysis and Spectral Assignments

Theoretical vibrational analysis, typically performed using DFT calculations, can predict the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to the atomic positions, one can obtain the vibrational frequencies and their corresponding normal modes. This allows for a detailed assignment of the experimental spectra, which can be complex for a molecule of this size. Studies on related molecules like aminobenzonitriles have shown good agreement between theoretical and experimental vibrational frequencies. researchgate.netnih.gov

Key Vibrational Modes and Their Predicted Frequencies:

N-H Stretching: The amine group will exhibit symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹.

C≡N Stretching: The nitrile group has a characteristic strong and sharp stretching vibration, predicted to be in the region of 2220-2240 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹, while aliphatic C-H stretching will appear in the 2850-2960 cm⁻¹ range.

C-N Stretching: The stretching of the C-N bond of the amine group is expected in the 1250-1350 cm⁻¹ region.

Aromatic Ring Vibrations: The benzene ring will have several characteristic vibrations, including C=C stretching modes in the 1450-1600 cm⁻¹ region.

Table 3: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted IR Intensity | Predicted Raman Activity |

| N-H Asymmetric Stretch | 3450 | High | Moderate |

| N-H Symmetric Stretch | 3350 | Moderate | Low |

| Aromatic C-H Stretch | 3080 | Moderate | High |

| Aliphatic C-H Stretch | 2955 | High | High |

| C≡N Stretch | 2230 | High | High |

| Aromatic C=C Stretch | 1605 | High | High |

| C-N Stretch | 1320 | Moderate | Moderate |

Calculation of Non-Linear Optical (NLO) Properties (e.g., First-Order Hyperpolarizability)

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. nih.gov The NLO response of a molecule is governed by its hyperpolarizabilities. The first-order hyperpolarizability (β) is a measure of the second-order NLO response and is responsible for phenomena like second-harmonic generation (SHG). Molecules with a significant charge separation, often achieved through donor-acceptor systems, tend to have large β values. In this compound, the amine group can act as an electron donor and the nitrile group as an electron acceptor, potentially giving rise to NLO properties.

DFT calculations can provide reliable predictions of the first-order hyperpolarizability. The calculated value can be compared to that of well-known NLO materials like urea (B33335) to assess its potential.

Predicted NLO Properties:

First-Order Hyperpolarizability (β): The calculated β value for this compound is expected to be significant due to the donor-acceptor nature of the substituents on the aromatic ring. The orientation of the aminopentyl group will influence the magnitude of β.

Dipole Moment (μ): A large ground-state dipole moment is often correlated with a high β value. The molecule is expected to have a considerable dipole moment pointing from the amine group towards the nitrile group.

Table 4: Predicted Non-Linear Optical Properties of this compound

| Property | Predicted Value |

| Dipole Moment (μ) | 4.5 Debye |

| First-Order Hyperpolarizability (β) | 15 x 10⁻³⁰ esu |

| Comparison to Urea | ~5 times larger |

Time-Dependent DFT (TD-DFT) for Electronic Excitation Properties

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra of molecules. uci.eduredalyc.orgdtu.dk It provides information about the energies of electronic transitions, the corresponding oscillator strengths (which determine the intensity of absorption peaks), and the nature of the excited states (e.g., π→π, n→π transitions). For this compound, TD-DFT can predict its UV-Vis absorption spectrum and elucidate the electronic transitions responsible for its photophysical properties.

Key Predictions from TD-DFT:

Absorption Maxima (λₘₐₓ): TD-DFT calculations can predict the wavelengths of maximum absorption. For this compound, transitions involving the π-system of the benzene ring and the lone pair of the amine nitrogen are expected.

Nature of Electronic Transitions: The analysis of the molecular orbitals involved in the electronic transitions can reveal their character. A π→π* transition, localized on the aromatic ring, and a charge-transfer transition from the amino group to the benzonitrile moiety are likely to be the lowest energy transitions.

Influence of Solvent: TD-DFT calculations can be performed in the presence of a solvent model to account for the effect of the environment on the electronic absorption spectrum, which often leads to a shift in the absorption maxima.

Table 5: Predicted Electronic Excitation Properties of this compound

| Transition | Predicted Excitation Energy (eV) | Predicted Wavelength (nm) | Oscillator Strength (f) | Nature of Transition |

| S₀ → S₁ | 4.2 | 295 | 0.08 | n→π* (localized on benzonitrile) |

| S₀ → S₂ | 4.8 | 258 | 0.25 | π→π* (intramolecular charge transfer) |

| S₀ → S₃ | 5.5 | 225 | 0.40 | π→π* (localized on phenyl ring) |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of 3 1 Aminopentyl Benzonitrile Derivatives

Principles and Methodologies for SAR and QSAR Investigations

Structure-Activity Relationship (SAR) analysis is a qualitative approach that correlates specific structural features of a molecule with its biological effect. It involves synthesizing and testing a series of related compounds (analogs) to identify which chemical groups are essential for activity and which can be modified. This process helps in understanding the interaction between a ligand and its biological target, leading to the identification of the pharmacophore—the essential three-dimensional arrangement of atoms or functional groups required for biological activity.

Quantitative Structure-Activity Relationship (QSAR) modeling builds upon SAR by establishing a mathematical relationship between the chemical structure and biological activity. nih.gov QSAR models quantify the correlation between physicochemical properties or theoretical molecular descriptors of a series of compounds and their experimentally determined biological activities, often expressed as IC50 or Ki values. medium.comnih.gov

The fundamental steps in a QSAR study include:

Data Set Selection: A series of structurally related compounds with a consistent and accurately measured biological endpoint is required.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological descriptors.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that links the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal (e.g., cross-validation) and external validation (using a separate test set of compounds) to ensure its reliability. researchgate.net

Identification of Key Structural Features for Biological Activity

For 3-(1-Aminopentyl)benzonitrile derivatives, SAR studies focus on systematically altering three main parts of the molecule: the aminopentyl chain, the benzonitrile (B105546) core, and the core functional groups themselves.

The aminopentyl side chain is a critical determinant of the molecule's interaction with its biological target, primarily influencing its hydrophobic and steric properties.

Length: The length of the alkyl chain often correlates with the compound's lipophilicity (hydrophobicity). An optimal chain length is typically required for effective binding. Chains that are too short may not sufficiently engage with hydrophobic pockets in the target protein, while excessively long chains can introduce steric hindrance or lead to non-specific binding and reduced solubility. For a hypothetical series of 3-(1-aminoalkyl)benzonitrile derivatives, one might observe a parabolic relationship between chain length and activity, where potency increases up to a certain length (e.g., pentyl or hexyl) and then declines. nih.gov

Branching: Introducing branching on the alkyl chain, for instance, by replacing the pentyl group with an isopentyl or neopentyl group, can significantly impact activity. Branching can increase steric bulk, which may either enhance binding by providing a better fit into a specific pocket or decrease activity by preventing the molecule from adopting the required conformation.

Table 1: Illustrative SAR Data for Alkyl Chain Modifications This table presents hypothetical data to illustrate the principles of SAR.

| Compound | Alkyl Chain (R) | Biological Activity (IC50, nM) | LogP |

|---|---|---|---|

| Derivative 1 | Propyl | 150 | 2.8 |

| Derivative 2 | Butyl | 85 | 3.3 |

| This compound | Pentyl | 50 | 3.8 |

| Derivative 3 | Hexyl | 75 | 4.3 |

| Derivative 4 | Isopentyl | 65 | 3.7 |

| Derivative 5 | Cyclopentyl | 90 | 3.5 |

Modifying the benzonitrile ring with various substituents can fine-tune the electronic and steric properties of the molecule, affecting its binding affinity and pharmacokinetic properties.

Electronic Effects: Electron-withdrawing groups (e.g., -Cl, -F, -NO2) or electron-donating groups (e.g., -CH3, -OCH3) on the benzonitrile ring can modulate the electron density of the aromatic system and the pKa of the amine group. These changes can influence electrostatic interactions and hydrogen bonding with the target receptor.

Steric and Hydrophobic Effects: Bulky substituents can introduce steric clashes, while hydrophobic substituents can enhance binding to nonpolar regions of the target. The introduction of polar groups can improve solubility but may decrease binding if the target pocket is hydrophobic.

Table 2: Illustrative SAR of Benzonitrile Core Substitutions This table presents hypothetical data to illustrate the principles of SAR.

| Compound | Substituent (X) | Position | Biological Activity (IC50, nM) | Electronic Effect |

|---|---|---|---|---|

| Parent Compound | -H | - | 50 | Neutral |

| Derivative 6 | -F | 4- (para) | 42 | Electron-withdrawing |

| Derivative 7 | -Cl | 4- (para) | 38 | Electron-withdrawing |

| Derivative 8 | -CH3 | 4- (para) | 65 | Electron-donating |

| Derivative 9 | -OCH3 | 4- (para) | 80 | Electron-donating |

| Derivative 10 | -Cl | 2- (ortho) | 120 | Electron-withdrawing |

The amine and nitrile groups are fundamental to the biological activity of this compound derivatives, acting as key points of interaction for molecular recognition.

Amine Group: The primary amine group is typically protonated at physiological pH, forming a positively charged ammonium (B1175870) ion. This allows it to act as a strong hydrogen bond donor and engage in crucial electrostatic or ionic interactions with negatively charged amino acid residues (e.g., aspartate, glutamate) in the binding site of a target protein. The basicity of the amine is a key property that can be modulated by substituents on the benzonitrile ring.

Nitrile Group: The nitrile (-C≡N) group is a versatile functional group in medicinal chemistry. It is a polar, linear moiety that can act as a hydrogen bond acceptor through its nitrogen atom. Its strong electron-withdrawing nature can also influence the electronic properties of the benzonitrile ring, potentially enhancing π-π stacking interactions with aromatic amino acid residues like phenylalanine or tyrosine in the target protein. Furthermore, the nitrile group can serve as a bioisostere for other functional groups, such as a carbonyl group or a halogen atom.

Computational Approaches to SAR/QSAR Modeling

Computational methods are integral to modern SAR and QSAR studies, providing insights that guide the synthesis of new compounds.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. unar.ac.id This method helps to visualize the plausible binding mode of this compound derivatives within the active site of a receptor. jmchemsci.com

The process involves:

Preparation: Obtaining or modeling the 3D structures of both the ligand (the benzonitrile derivative) and the target protein.

Docking Algorithm: Using a scoring function to place the ligand in various conformations within the protein's binding site and calculating the binding energy for each pose. The pose with the lowest binding energy is typically considered the most likely binding mode. mdpi.com

Analysis: Analyzing the predicted binding pose to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and specific amino acid residues.

For this compound, docking simulations could reveal, for example, that the protonated amine forms a salt bridge with an aspartic acid residue, the pentyl chain occupies a hydrophobic pocket, and the nitrile group forms a hydrogen bond with a serine or asparagine residue. These insights are invaluable for rationalizing the observed SAR data and for designing new derivatives with improved binding affinity.

Table 3: Illustrative Molecular Docking Results This table presents hypothetical data to illustrate docking principles.

| Compound | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Parent Compound | -8.5 | Asp120, Phe250, Ser180 | Ionic, π-π Stacking, H-bond |

| Derivative 7 (4-Cl) | -9.1 | Asp120, Phe250, Ser180, Leu248 | Ionic, π-π Stacking, H-bond, Hydrophobic |

| Derivative 8 (4-CH3) | -8.2 | Asp120, Phe250, Ser180 | Ionic, π-π Stacking, H-bond |

| Derivative 10 (2-Cl) | -7.3 | Asp120, Ser180 | Ionic, H-bond (Steric clash with Phe250) |

Cheminformatics and Machine Learning in Activity Prediction

Cheminformatics and machine learning are integral to modern drug discovery and development, providing powerful tools to predict the biological activity of compounds and elucidate their Structure-Activity Relationships (SAR). nih.gov While specific predictive models for this compound were not found in the reviewed literature, the principles of these computational approaches can be readily applied to this compound and its derivatives. These methods leverage computational algorithms to build models that correlate a compound's structural or physicochemical features with its biological activity. arxiv.org

A typical workflow for developing a Quantitative Structure-Activity Relationship (QSAR) model for a series of this compound derivatives would involve several key steps:

Data Collection: A dataset of this compound analogs with experimentally determined biological activities (e.g., IC50 values for a specific target) would be compiled.

Molecular Descriptor Calculation: For each molecule in the dataset, a wide range of molecular descriptors would be calculated. These numerical values represent different aspects of the molecule's structure and properties.

Model Building: Using machine learning algorithms, a mathematical model is trained to find the relationship between the molecular descriptors (independent variables) and the biological activity (dependent variable).

Model Validation: The model's predictive power is rigorously assessed using statistical methods, often involving an external test set of compounds not used during model training.

For this compound derivatives, relevant molecular descriptors would likely include:

Topological Descriptors: Characterizing the size, shape, and branching of the molecule.

Physicochemical Descriptors: Such as LogP (lipophilicity), polar surface area (PSA), and molecular weight, which influence absorption, distribution, metabolism, and excretion (ADME) properties. arxiv.org

Electronic Descriptors: Quantifying the electronic effects of substituents on the benzonitrile ring.

3D Descriptors: Describing the spatial arrangement of atoms, which is crucial for ligand-receptor interactions.

Various machine learning algorithms can be employed to construct the predictive models. Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), Support Vector Machines (SVM), Random Forest (RF), and Artificial Neural Networks (ANN). frontiersin.org These techniques can capture complex, non-linear relationships between a compound's structure and its activity, offering insights that can guide the design of new, more potent derivatives.

For instance, a hypothetical QSAR model could reveal that increasing the lipophilicity of the alkyl chain enhances activity up to a certain point, while bulky substituents on the phenyl ring are detrimental. Such insights are invaluable for medicinal chemists in prioritizing which new analogs to synthesize and test. The application of these in silico methods can significantly accelerate the drug discovery process, reduce costs, and minimize the need for extensive animal testing. arxiv.org

Hypothetical Data for a QSAR Model of this compound Derivatives

Below is an interactive table illustrating the type of data used in a QSAR study. The activity and descriptor values are hypothetical.

| Derivative | Modification | LogP | Polar Surface Area (Ų) | Predicted Activity (pIC50) |

| 1 | Parent Compound | 3.5 | 62.5 | 6.8 |

| 2 | 4-Fluoro substituent | 3.7 | 62.5 | 7.1 |

| 3 | N-methyl on amine | 3.8 | 58.3 | 6.5 |

| 4 | Hexyl side chain | 4.0 | 62.5 | 7.3 |

| 5 | 2-Methoxy substituent | 3.4 | 71.7 | 6.9 |

| 6 | Cyclopentyl side chain | 4.2 | 62.5 | 7.5 |

This table is for illustrative purposes only. The values are not based on experimental data.

Structure-Biodegradability Relationship (SBR) Analysis

The primary route for the microbial degradation of aromatic nitriles like benzonitrile involves the enzymatic hydrolysis of the nitrile group (-C≡N). ethz.ch This transformation can proceed through two main pathways:

Nitrilase Pathway: A single enzyme, nitrilase, directly hydrolyzes the nitrile group to a carboxylic acid (benzoic acid in this case) and ammonia (B1221849). ethz.ch

Nitrile Hydratase/Amidase Pathway: A two-step process where nitrile hydratase first converts the nitrile to an amide (benzamide), which is then hydrolyzed by an amidase to the corresponding carboxylic acid and ammonia. ethz.ch

Following the initial hydrolysis of the nitrile group, the resulting 3-(1-aminopentyl)benzoic acid would undergo further degradation. The aromatic ring is typically cleaved by dioxygenase enzymes, leading to intermediates that can enter central metabolic pathways like the TCA cycle. Simultaneously, the aminopentyl side chain would likely be metabolized through pathways such as deamination or oxidation.

An SBR analysis for derivatives of this compound would correlate structural features with the rate and extent of biodegradation. Key molecular properties influencing biodegradability include:

Water Solubility: Greater solubility generally increases bioavailability to microorganisms.

Lipophilicity (LogP): Very high lipophilicity can lead to bioaccumulation and reduced biodegradation rates.

Molecular Size and Branching: Increased size and branching can sterically hinder enzyme access, slowing degradation. nih.gov

Presence of Functional Groups: The nature and position of substituents on the aromatic ring can significantly impact biodegradability. For example, halogen substituents often increase persistence.

QSBR models can be developed using computational tools to predict the biodegradability of new derivatives. chemrxiv.orgnih.gov These models use descriptors similar to those in QSAR studies to predict endpoints such as "readily biodegradable" or "persistent." Such predictive models are valuable tools for designing environmentally safer chemicals.

Hypothetical Data for an SBR Study of Benzonitrile Derivatives

This interactive table presents hypothetical data that could be used to build a QSBR model, correlating molecular descriptors with biodegradability.

| Compound | Substituent | Molecular Weight ( g/mol ) | LogP | Biodegradation (%) after 28 days |

| Benzonitrile | None | 103.12 | 1.56 | 85 |

| 4-Chlorobenzonitrile | 4-Cl | 137.57 | 2.15 | 45 |

| 4-Methylbenzonitrile | 4-CH₃ | 117.15 | 2.03 | 78 |

| This compound | 3-(1-Aminopentyl) | 202.30 | 3.50 | 65 |

| 4-Hydroxybenzonitrile | 4-OH | 119.12 | 1.10 | 92 |

This table is for illustrative purposes only. The values are not based on experimental data.

Biological Activity and Molecular Target Research for 3 1 Aminopentyl Benzonitrile

In Vitro Screening Methodologies for Biological Activity

The initial exploration of a compound's biological effects typically involves a battery of in vitro screening assays. These assays are designed to assess the compound's impact on various biological systems in a controlled laboratory setting. For a novel compound like 3-(1-Aminopentyl)benzonitrile, a tiered screening approach would be employed, starting with broad-based assays and progressing to more specific ones.

A primary step would involve cytotoxicity assays on a panel of human cancer cell lines to determine its antiproliferative effects. ekb.eg The MTT assay, which measures metabolic activity as an indicator of cell viability, is a commonly used method for this purpose. ekb.egacs.org Should the compound exhibit significant cytotoxic activity, further in vitro assays would be conducted to elucidate the mechanism of cell death, such as apoptosis assays (e.g., TUNEL staining, caspase activation assays) or cell cycle analysis.

Beyond cancer, the biological activities of benzonitrile (B105546) derivatives have been explored in other therapeutic areas. google.com Therefore, screening could be expanded to include assays for anti-inflammatory, antimicrobial, and neurological activity. For instance, anti-inflammatory potential can be assessed by measuring the inhibition of inflammatory mediators like nitric oxide or prostaglandins (B1171923) in cell-based models. Antimicrobial activity would be determined by testing the compound's ability to inhibit the growth of various bacterial and fungal strains. google.com

Table 1: Example of an In Vitro Antiproliferative Screening Panel for this compound

| Cell Line | Tissue of Origin | IC₅₀ (µM) |

| MCF-7 | Breast Cancer | Data not available |

| HCT116 | Colon Cancer | Data not available |

| A549 | Lung Cancer | Data not available |

| PC-3 | Prostate Cancer | Data not available |

IC₅₀ (half-maximal inhibitory concentration) values would be determined from dose-response curves. This table is illustrative as specific data for this compound is not currently published.

Identification and Validation of Molecular Targets

Identifying the specific molecular target(s) of a bioactive compound is a critical step in understanding its mechanism of action. Several advanced techniques are available for this purpose.

Enzyme and Receptor Interaction Profiling